4-(2,5-Difluorophenyl)-4-oxobutyric acid
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Overview
Description
4-(2,5-Difluorophenyl)-4-oxobutyric acid is a useful research compound. Its molecular formula is C10H8F2O3 and its molecular weight is 214.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biosynthesis Studies
4-(2′-Carboxyphenyl)-4-oxobutyric acid, a closely related compound, has been identified in Impatiens balsamina and is involved in lawsone biosynthesis. This discovery provides insight into the metabolic pathways in plants and could have implications for agricultural and botanical research (Grotzinger & Campbell, 1974).
Chemical Synthesis and Properties
Various 4-(3-halogenatedphenyl)- and 4-(3,5-dihalogenatedphenyl)-4-oxobutyric acids, which are structurally similar to 4-(2,5-Difluorophenyl)-4-oxobutyric acid, have been synthesized. These compounds are valuable for studying nuclear halogenation processes and have potential applications in the field of organic chemistry (Jojima, Takeshiba, & Kinoto, 1979).
Pharmaceutical and Biological Applications
There is evidence of compounds with similar structures being used in pharmaceutical research. For instance, derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, which share a common functional group with this compound, have been identified as useful building blocks in the synthesis of biologically active compounds (Tolstoluzhsky et al., 2008).
Material Science and Engineering
In the field of materials science, electropolymerization of 4-(3-pyrrolyl)-4-oxobutyric acid, another related compound, has been explored. This process produces electroactive polymers and has implications for the development of new materials with specific electronic properties (Too et al., 1993).
Enzymatic Reactions and Vitamin Biosynthesis
The enzyme-mediated conversion of a compound closely related to this compound plays a crucial role in the biosynthesis of menaquinone (vitamin K2). This highlights its importance in enzymatic reactions and potential applications in studying vitamin biosynthesis (Igbavboa & Leistner, 1990).
Mechanism of Action
Target of Action
The primary target of the compound 4-(2,5-Difluorophenyl)-4-oxobutyric acid is currently under investigation . It is known that similar compounds have been found to inhibit the gamma-secretase subunit aph-1a in humans .
Mode of Action
Based on its structural similarity to other compounds, it is hypothesized that it may interact with its target by binding to the active site, thereby inhibiting the function of the target .
Result of Action
It is hypothesized that the compound may inhibit the function of its target, leading to changes at the molecular and cellular levels .
Properties
IUPAC Name |
4-(2,5-difluorophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFMCIZLSODNLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602666 |
Source
|
Record name | 4-(2,5-Difluorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871127-78-5 |
Source
|
Record name | 4-(2,5-Difluorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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